REACTION_CXSMILES
|
C[C:2]([O-:5])(C)C.[K+].[CH2:7]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16](OCC)=O)=[CH:11][CH:10]=1)[CH3:8].[Br:21][C:22]1[CH:27]=C(F)[C:25]([C:29]#[N:30])=[C:24](F)[CH:23]=1.[OH-].[Na+].Cl>CN1C(=O)CCC1.CO>[Br:21][C:22]1[CH:27]=[C:16]([CH2:15][C:12]2[CH:11]=[CH:10][C:9]([CH2:7][CH3:8])=[CH:14][CH:13]=2)[C:25]([C:29]#[N:30])=[C:24]([O:5][CH3:2])[CH:23]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)C#N)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged with a stir bar
|
Type
|
CUSTOM
|
Details
|
maintains below 10° C
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred overnight at 100° C
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for another h at 100° C
|
Type
|
CUSTOM
|
Details
|
The methanol fraction is evaporated
|
Type
|
ADDITION
|
Details
|
water (200 mL) is added to the residue
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed twice with water, twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
WASH
|
Details
|
the residue is washed with methanol
|
Type
|
CUSTOM
|
Details
|
The insoluble residue is separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the white product
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C(=C1)CC1=CC=C(C=C1)CC)C#N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |